Cas no 86386-73-4 (Fluconazole)
Fluconazole Chemical and Physical Properties
Names and Identifiers
-
- Fluconazole
- a.-(2,4-Difluorophenyl)-a-(1H-1,2,4,-triazol-1-ylmethyl)-1H-1,2 ,4-triazole-1-ethanol
- 2-(2,4-difluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol
- Fluconazole solution
- FLUCONAZOLE(RG)
- UK-49858
- 2,4-Difluoro-alpha,alpha-1-bis(1H-1,2,4-triazol-1-ylmethyl)benzylalcohol
- diflucan
- Difluean
- Elazor
- Fluconal
- FluMycon
- Flunazol
- Flusol
- triflucan
- UK 49858
- Zoltec
- Fosfluconazole Impurity 1
- 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
- alpha-(2,4-Difluorophenyl)-alpha-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-1-ethanol
- 2,4-Difluoro-alpha,alpha1-bis(1H-1,2,4-triazol-1-ylmethyl)benzyl alcohol
- [ "" ]
- Biozolene
- Biocanol
- Fluconazol
- Fungata
- Fluconazolum
- Pritenzol
- Flucazol
- Flunizol
- Flukezol
- Flucostat
- Zonal
- Alflucoz
- Oxifugol
- Forcan
- Cryptal
- Syscan
- Canzol
- Dimycon
- Zemyc
- Baten
- Mutum
- Fluconazolum [Latin]
- Fluconazol [Spanish]
- 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1
- α-(2,4-Difluorophenyl)-α-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-1-ethanol (ACI)
- 1-(2,4-Difluorophenyl)-1,1-bis[(1H-1,2,4-triazol-1-yl)methyl]methanol
- 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)-propan-2-ol
- Alkanazole
- Difluconazole
- Floroxan
- Flucan
- Flutec
- Fluzon
- Fungican
- Fungicon
- MeSH ID: D015725
- Triconal
- Zocon
- SR-01000765440-8
- HMS3373I19
- F2173-0496
- Z235354561
- Fluconazole, >=98% (HPLC), powder
- 2-(2,4-DIFLUORFENYL)-1,3-BIS(1H-1,2,4-TRIAZOOL-1-YL)PROPAAN-2-OL
- FLUCONAZOLE [JAN]
- FLC
- FLUCONAZOLE [WHO-IP]
- MLS006011884
- HMS2093M21
- NCGC00095089-06
- BRD-K05977355-001-23-2
- Fluconazole in dextrose 5% in plastic container
- 2-(2,4-Difluoro-phenyl)-1,3-bis-[1,2,4]triazol-1-yl-propan-2-ol
- NSC-754343
- SR-01000765440-2
- 2,4-DIFLUORO-1',1'-BIS(1H-1,2,4-TRIAZOL-1-YLMETHYL)BENZYL ALCOHOL
- 123631-92-5
- 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-2-propanol
- NCGC00259789-01
- .alpha.-(2,4-Difluorophenyl)-.alpha.-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-1-ethanol
- 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)-2-propanol
- Biozole
- DIFLUCAN IN SODIUM CHLORIDE 0.9% IN PLASTIC CONTAINER
- NCGC00095089-09
- 2-(2,4-difluorophenyl)-1,3-di(1H-
- Trican
- NC00650
- HMS3715F21
- NS00000281
- NCGC00095089-10
- KBioSS_002134
- FLUCONAZOLE [WHO-DD]
- Flucoral
- Spectrum5_001277
- Spectrum3_001912
- UNII-8VZV102JFY
- BBL005614
- NCGC00095089-11
- NCGC00095089-08
- Spectrum4_000090
- BRD-K05977355-001-02-6
- a-(2,4-Difluorophenyl)-a-(1H-1,2,4-triazol-1- ylmethyl)-1H-1,2,4-triazole-1-ethanol
- FLCZ
- SCHEMBL3151
- Fluconazole & hGCSF
- MLS001066394
- Fluzon [Antifungal]
- D01AC15
- MLS001195645
- UK-49,858
- Fluconazoli
- BAYT-006267
- Tox21_300581
- CCG-39065
- AKOS000280854
- KBio3_003009
- Fluconazole [USAN]
- Fluconazole, United States Pharmacopeia (USP) Reference Standard
- Pharmakon1600-01503975
- NCGC00254412-01
- FLUCONAZOLE [USP MONOGRAPH]
- BRD-K05977355-001-09-1
- AB00052399_10
- FLUCONAZOLE [INN]
- HMS503M21
- MG-3290 and Fluconazole
- Fluconazole & Human recombinant granulocyte colony stimulating factor
- NSC754343
- A841625
- Fluconazole, Pharmaceutical Secondary Standard; Certified Reference Material
- Fluconazole,(S)
- KBio2_007270
- DIFLUCAN IN DEXTROSE 5% IN PLASTIC CONTAINER
- Diflazon
- Spectrum_001654
- FLUCONAZOLE [ORANGE BOOK]
- HMS3259H13
- Tox21_111419_1
- SMR000471882
- HY-B0101
- FLUCONAZOLE [USP-RS]
- Fuconal
- BIDD:GT0799
- CAS-86386-73-4
- MLS001165780
- FLUCONAZOLE (MART.)
- 2-(2,4-Difluorophenyl)-1,3-di-1H-1,2,4-triazol-1-ylpropan-2-ol
- BDBM25817
- NCGC00095089-02
- MFCD00274549
- KBio1_001030
- BSPBio_003504
- AB00052399-08
- Fluconazole, Sodium Chloride
- HMS1922O10
- Fluconazole in sodium chloride 0.9%
- 8VZV102JFY
- HMS2230O22
- DivK1c_001030
- UK-49858;UK 49858;UK49858
- HSDB 7420
- Q411478
- FLUCONAZOLI [WHO-IP LATIN]
- cid_3365
- C07002
- NSC 758661
- 1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(1H-1,2,4-triazol-1-ylmethyl)-
- DIFLUCAN IN SODIUM CHLORIDE 0.9%
- FLUCONAZOLE (USP MONOGRAPH)
- DB00196
- BF164466
- Fluconazole [USAN:USP:INN:BAN:JAN]
- KBio2_004702
- NINDS_001030
- FLUCONAZOLE [MI]
- Diflucan (TN)
- SBI-0051880.P002
- Fluconazole in sodium chloride 0.9% in plastic container
- HMS2090I20
- AB00052399-07
- AC-428
- CCRIS 7211
- BAYT006267
- Expel-F
- FLUCONAZOLE [EP MONOGRAPH]
- MLS001304713
- Fluconazole (f)
- KBio2_002134
- NSC758661
- Fluconazole & MC-510,011
- Fluconazole for peak identification, European Pharmacopoeia (EP) Reference Standard
- Fluconazole 100 microg/mL in Acetonitrile
- CHEBI:46081
- EN300-53634
- Tox21_202240
- 1ST10047
- BRD-K05977355-001-18-2
- Q-201120
- 2-[2,4-bis(fluoranyl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
- Fluconazole (USAN:USP:INN:BAN:JAN)
- FLUCONAZOLE (EP MONOGRAPH)
- FLUCONAZOLE [HSDB]
- FLUCONAZOLE [VANDF]
- KBioGR_000360
- Fluconazole in Sodium Chloride
- MGCD290 and Fluconazole
- HMS3748G19
- BCP28522
- 86386-73-4
- SR-01000765440
- s1331
- J02AC01
- HMS3654P15
- Fluconazole in combination with MGCD290
- NCGC00095089-05
- DRG-0005
- MLS001306492
- STK619301
- NCGC00095089-01
- UK-049858
- SW199616-2
- Fluconazolum (Latin)
- SPBio_001613
- Fluconazole, European Pharmacopoeia (EP) Reference Standard
- Fluconazole- Bio-X
- Fluzon (Antifungal)
- DTXCID10627
- Fluconazole (JP17/USP/INN)
- 2,4-Difluoro-alpha,alpha-bis(1H-1,2,4-triazol-1-ylmethyl)benzyl alcohol
- 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
- NSC-758661
- DL-407
- CHEMBL106
- SPECTRUM1503975
- 1,2,4-triazol-1-yl)propan-2-ol
- D00322
- C13H12F2N6O
- CS-1835
- NCGC00095089-04
- Fluconazole 2.0 mg/ml in Methanol
- AF01 - Antifungals
- Spectrum2_001607
- Tox21_111419
- DTXSID3020627
- FLUCONAZOLE (USP-RS)
- SR-01000765440-4
- BRD-K05977355-001-19-0
- fluconazolo
- 1H-1,2,4-TRIAZOLE-1-ETHANOL, 1-(2,4-DIFLUOROPHENYL)-1-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-
- Loitin
- NCGC00095089-07
- FLUCONAZOLE [MART.]
- AB00052399_09
- 1H-1,2,4-Triazole-1-ethanol, .alpha.-(2,4-difluorophenyl)-.alpha.-(1H-1,2,4-triazol-1-ylmethyl)-
- IDI1_001030
- KS-1059
- F0677
-
- MDL: MFCD00274549
- Inchi: 1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2
- InChI Key: RFHAOTPXVQNOHP-UHFFFAOYSA-N
- SMILES: FC1C=C(F)C(C(CN2C=NC=N2)(CN2C=NC=N2)O)=CC=1
Computed Properties
- Exact Mass: 306.10400
- Monoisotopic Mass: 306.104065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 81.6
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Powder
- Density: 1.05
- Melting Point: 138.0 to 142.0 deg-C
- Boiling Point: 579.8±60.0 °C at 760 mmHg
- Flash Point: Degrees Fahrenheit:48.2°F
Degrees Celsius:9°C - Solubility: DMSO: 5 mg/mL
- PSA: 81.65000
- LogP: 0.73580
- Merck: 4122
- Color/Form: 2.0 mg/mL in methanol
- Solubility: It is easily soluble in glacial acetic acid, methanol or ethanol, poorly soluble in water, and almost insoluble in ether
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
Fluconazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302-H315-H319
- Warning Statement: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 11-23/24/25-39/23/24/25
- Safety Instruction: S26; S36/37/39; S24/25
- RTECS:XZ4810000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
Fluconazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Fluconazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80007-5mg |
Fluconazole |
86386-73-4 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
| MedChemExpress | HY-B0101-10mM*1mLinDMSO |
Fluconazole |
86386-73-4 | 99.21% | 10mM*1mLinDMSO |
¥715 | 2022-05-18 | |
| MedChemExpress | HY-B0101-100mg |
Fluconazole |
86386-73-4 | 99.38% | 100mg |
¥650 | 2025-04-15 | |
| MedChemExpress | HY-B0101-500mg |
Fluconazole |
86386-73-4 | 99.38% | 500mg |
¥1500 | 2025-04-15 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | F8929-100MG |
Fluconazole |
86386-73-4 | 100mg |
¥2575.84 | 2023-09-26 | ||
| AstaTech | 45500-25/G |
FLUCONAZOLE |
86386-73-4 | 97% | 25g |
$33 | 2023-09-17 | |
| AstaTech | 45500-100/G |
FLUCONAZOLE |
86386-73-4 | 97% | 100g |
$99 | 2023-09-17 | |
| AstaTech | 45500-500/G |
FLUCONAZOLE |
86386-73-4 | 97% | 500g |
$349 | 2023-09-17 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | FF8522-1g |
Fluconazole |
86386-73-4 | ≥98% | 1g |
¥120.00 元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | FF8522-25g |
Fluconazole |
86386-73-4 | ≥98% | 25g |
¥650元 | 2023-09-15 |
Fluconazole Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Solvents: Dimethylformamide ; 16 h, reflux
Production Method 4
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
Production Method 5
1.2 Reagents: Potassium hydroxide Solvents: Water ; 48 min, 130 °C → 110 °C
Production Method 6
Production Method 7
1.2 Reagents: Sodium carbonate ; rt → 90 °C; 3 h, 90 °C
Production Method 8
1.2 4.5 h, 60 °C
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 30 min, 0 - 5 °C
1.3 Reagents: Hydrochloric acid , Sodium hypophosphite Solvents: Water ; 2 h, rt
1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized
Production Method 14
1.2 Reagents: Potassium hydroxide Solvents: Water ; 48 min, rt → 110 °C
Fluconazole Raw materials
- s-Triazine
- Trimethylsulfoxonium iodide
- Fluconazole
- Trimethylsulfoxonium chloride
- 2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane
- 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
- 4H-1,2,4-Triazol-4-amine,1,5-dihydro-
- 1,2,4-Triazole
- Methanesulfonic acid
- Difluoro triazolyl acetophenone
- 2-chloro-1-(2,4-difluorophenyl)ethan-1-one
- 1,3-Dichloroacetone
- 1-Bromo-2,4-difluorobenzene
- 4-Amino Fluconazole Bromide
- 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol
Fluconazole Preparation Products
Fluconazole Suppliers
Fluconazole Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Fluconazole
Fluconazole (86386-73-4): Chemical Structure and Pharmacological Properties
Fluconazole, with the CAS number 86386-73-4, is a widely used triazole antifungal agent known for its broad-spectrum activity against Candida, Cryptococcus, and other fungal pathogens. Its chemical structure features a bis-triazole moiety, which enhances its selectivity for fungal cytochrome P450 enzymes, minimizing human toxicity. Researchers emphasize its high bioavailability (over 90%) and excellent cerebrospinal fluid penetration, making it a first-line treatment for systemic fungal infections. Recent studies focus on its synergistic effects with echinocandins, addressing drug resistance—a key concern in clinical mycology. The compound's stability under physiological conditions (pH 7.4) further supports its oral and IV formulations, aligning with patient compliance trends.
Fluconazole (86386-73-4): Clinical Applications and Therapeutic Efficacy
In clinical practice, Fluconazole (86386-73-4) is pivotal for treating vulvovaginal candidiasis, oropharyngeal thrush, and cryptococcal meningitis. Meta-analyses highlight its >80% cure rate in uncomplicated candidiasis, with dosing flexibility (50–400 mg/day) tailored to infection severity. Emerging data on prophylactic use in immunocompromised patients (e.g., HIV/AIDS or post-transplant) underscores its role in reducing fungal morbidity. However, resistance monitoring remains critical, particularly for Candida glabrata and Candida krusei. Current guidelines recommend susceptibility testing before prolonged therapy, reflecting precision medicine demands in infectious diseases.
Fluconazole (86386-73-4): Mechanism of Action and Drug Resistance
The antifungal mechanism of Fluconazole (86386-73-4) involves inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis—a vital component of fungal cell membranes. This action leads to membrane instability and fungal cell death. Recent genomic studies reveal that upregulation of efflux pumps (e.g., CDR1 and MDR1) and target enzyme mutations (ERG11) drive resistance. Innovations like azole-derivative combinational therapy aim to overcome these challenges. Pharmaceutical developers are also exploring nanocarrier systems to enhance Fluconazole's delivery to biofilm-embedded fungi, a hotspot in antimicrobial research.
Fluconazole (86386-73-4): Safety Profile and Drug Interactions
While Fluconazole (86386-73-4) is generally well-tolerated, its hepatic metabolism via CYP2C9/CYP3A4 necessitates caution with co-administered drugs like warfarin or phenytoin, which may precipitate toxicity. Common adverse effects (<5% incidence) include headache and gastrointestinal distress, though severe hepatotoxicity is rare. Pharmacovigilance data emphasize therapeutic drug monitoring in renal impairment (CrCl <50 mL/min), where dose adjustments are mandatory. Patient education on alcohol avoidance during treatment—to prevent disulfiram-like reactions—is another trending topic in outpatient care.
Fluconazole (86386-73-4): Market Trends and Future Research Directions
The global demand for Fluconazole (86386-73-4) continues to rise, driven by increasing fungal infection prevalence and generic drug accessibility. Market analysts project a 5.2% CAGR (2023–2030), with Asia-Pacific leading due to expanding healthcare infrastructure. Research frontiers include repurposing Fluconazole for antifungal-coated medical devices and AI-driven drug design to optimize azole scaffolds. Environmental concerns about azole persistence in wastewater also spur innovations in biodegradable analogs, aligning with sustainable pharma goals.
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